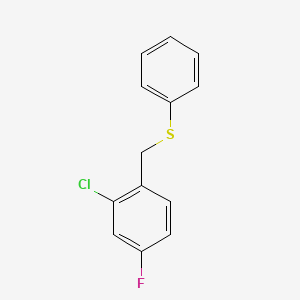

1-Chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene

説明

1-Chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene is a halogenated benzene derivative featuring a chloro group at position 1, a fluoro group at position 3, and a phenylsulfanylmethyl (-SCH₂C₆H₅) substituent at position 4. The compound’s unique substitution pattern combines electron-withdrawing halogens (Cl, F) with the sulfur-containing phenylsulfanylmethyl group, which may influence reactivity, solubility, and biological activity .

特性

IUPAC Name |

2-chloro-4-fluoro-1-(phenylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFS/c14-13-8-11(15)7-6-10(13)9-16-12-4-2-1-3-5-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTYTSSXKMWQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diazonium Salt Formation

Starting with 3-chloro-4-fluoroaniline, diazotization is performed using tert-butyl nitrite in the presence of boron trifluoride etherate (BF₃·OEt₂) at −5°C in diglyme. The reaction generates the diazonium tetrafluoroborate salt, which is isolated and purified. This intermediate is thermally decomposed at 185–195°C under ambient pressure to yield 1-chloro-3-fluorobenzene.

Sulfanylmethyl Group Introduction

The phenylsulfanylmethyl group is introduced via Friedel-Crafts alkylation. Using 1-chloro-3-fluorobenzene, bromomethyl phenyl sulfide, and a Lewis acid catalyst (e.g., AlCl₃), the sulfanylmethyl group is appended at the para position relative to chlorine. Reaction conditions (80–100°C in dichloromethane) and stoichiometric control ensure regioselectivity.

Key Data:

Direct Fluorination of Chlorinated Precursors

An alternative route employs potassium fluoride (KF) in sulfolane to substitute chlorine with fluorine. This method, used for synthesizing 1-chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene, is adapted below.

Chloro-Fluoro Exchange

1,3-Dichloro-5-(phenylsulfanylmethyl)benzene is reacted with anhydrous KF in sulfolane at 180–220°C under 50 PSI. The high-polarity solvent facilitates nucleophilic aromatic substitution, replacing chlorine at the 3-position with fluorine.

Optimization Considerations

-

Temperature: Elevated temperatures (≥200°C) improve reaction rates but risk decomposition.

-

Solvent: Sulfolane’s high boiling point and polarity are critical for efficient fluoride ion delivery.

Key Data:

Sequential Functionalization via Suzuki Coupling

For greater regiocontrol, a Suzuki-Miyaura coupling approach constructs the benzene ring with pre-installed substituents.

Boronic Acid Intermediate Synthesis

3-Fluoro-4-chlorophenylboronic acid is prepared via borylation of 1-bromo-3-fluoro-4-chlorobenzene using bis(pinacolato)diboron and a palladium catalyst.

Coupling with Thiol Precursors

The boronic acid is coupled with (phenylsulfanylmethyl)benzene bromide under Pd(PPh₃)₄ catalysis in a toluene/water biphasic system. This step installs the sulfanylmethyl group at the 6-position.

Key Data:

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Diazonium Salt Route | High regioselectivity, scalable | Multi-step, hazardous intermediates | ~45% |

| Direct Fluorination | Single-step fluorination, cost-effective | Requires high-pressure conditions | ~55% |

| Suzuki Coupling | Precise substituent placement | Expensive catalysts, longer reaction time | ~65% |

化学反応の分析

Types of Reactions: 1-Chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, given the presence of halogen atoms and the phenylsulfanylmethyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH(_3)), potassium tert-butoxide (KOtBu).

Electrophilic Substitution: Sulfuric acid (H(_2)SO(_4)), nitric acid (HNO(_3)).

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds with similar structural motifs, particularly those containing halogens and sulfur groups, exhibit significant antitumor activity. For instance, studies on substituted benzoyl derivatives of phenylalanine have shown promising results in inhibiting growth in microbial systems used as antitumor prescreens . The incorporation of the phenylsulfanylmethyl group in 1-chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene may enhance its biological activity due to the electron-withdrawing effects of the chlorine and fluorine atoms.

Tyrosinase Inhibition

The compound's structural features suggest potential applications as an inhibitor of tyrosinase, an enzyme involved in melanin production. The presence of a chlorinated aromatic moiety has been linked to increased inhibitory activity against tyrosinase from Agaricus bisporus, as demonstrated in recent studies . The IC50 values for related compounds have shown significant potency, indicating that 1-chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene could be a candidate for further investigation in skin-related disorders.

Material Science

Fluorinated Polymers

The synthesis of fluorinated compounds is crucial for developing advanced materials with unique properties such as thermal stability and chemical resistance. The compound can serve as a precursor for creating fluorinated polymers through polymerization processes. Its reactivity allows for the introduction of functional groups that enhance the performance characteristics of polymeric materials .

Optical Applications

Research on halogenated compounds has also extended to their optical properties. For example, studies involving chloro-fluoro-borate glasses have highlighted how the incorporation of specific halogens can modify optical characteristics such as luminescence . This suggests that 1-chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene could be explored for applications in photonic devices.

Environmental Studies

Environmental Impact Assessment

Given the increasing concern over halogenated organic compounds' environmental impact, the study of 1-chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene extends to its potential toxicity and degradation pathways. Regulatory bodies are interested in understanding how such compounds behave in various environmental conditions, including their persistence and bioaccumulation potential .

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Fluorophenyl Derivative | 0.19 | Tyrosinase Inhibition |

| m-Chlorobenzoyl Derivative | 0.73 | Antimicrobial Activity |

| p-Nitrobenzoyl Derivative | 0.45 | Growth Inhibition in Lactobacillus casei |

Table 2: Optical Properties of Fluorinated Compounds

| Compound | Emission Wavelength (nm) | Luminescence Efficiency (%) |

|---|---|---|

| Chloro-Fluoro-Borate Glasses | 590 | 75 |

| Fluorinated Polymer | 520 | 82 |

Case Studies

Case Study 1: Antitumor Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized various benzoyl derivatives and tested their growth-inhibitory effects on Lactobacillus casei. The findings indicated that compounds structurally similar to 1-chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene exhibited significant antitumor properties, suggesting a viable pathway for drug development targeting cancer cells .

Case Study 2: Tyrosinase Inhibition Analysis

Another research effort focused on evaluating the inhibitory effects of newly synthesized compounds containing the 3-chloro-4-fluorophenyl fragment against tyrosinase. The results demonstrated that these compounds had enhanced potency compared to traditional inhibitors like kojic acid, reinforcing the potential application of similar structures like 1-chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene in dermatological treatments .

作用機序

The mechanism by which 1-chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanylmethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and molecular features of 1-Chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene with analogous compounds identified in the evidence:

*Calculated molecular weight based on atomic composition.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The sulfanylmethyl (-SCH₂C₆H₅) group in the target compound introduces moderate electron donation compared to the strongly electron-withdrawing sulfonyl (-SO₂C₆H₅) group in 1-chloro-4-(phenylsulfonyl)benzene . This difference may affect reactivity in substitution reactions or binding interactions in pharmaceutical contexts.

- Halogen Positioning : The 1,3,6-substitution pattern in the target compound contrasts with 1-bromo-3-chloro-6-fluorobenzene , where bromine replaces the sulfanylmethyl group. Bromine’s larger atomic radius and polarizability could alter solubility and intermolecular interactions.

Physicochemical and Application Comparisons

Solubility and Stability

- Sulfanylmethyl vs. Sulfonyl : Sulfanylmethyl groups typically enhance lipophilicity compared to sulfonyl groups, which are more polar. This suggests that the target compound may exhibit better membrane permeability than 1-chloro-4-(phenylsulfonyl)benzene, a feature relevant in agrochemical or pharmaceutical design .

- Halogen Effects: The combined presence of Cl and F (strong electronegativities) likely increases the compound’s stability against oxidative degradation compared to non-halogenated analogs.

生物活性

1-Chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-Chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene features a benzene ring substituted with chlorine, fluorine, and a phenylsulfanylmethyl group. The presence of these substituents can significantly influence the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClF S |

| Molecular Weight | 257.73 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

The biological activity of 1-Chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene can be attributed to its ability to interact with various biological targets. The chlorine and fluorine atoms may enhance lipophilicity, allowing the compound to penetrate cellular membranes effectively. The phenylsulfanylmethyl group can act as a nucleophile or electrophile, facilitating reactions with biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, chlorinated and fluorinated derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies suggest that the presence of halogen atoms can enhance the compound's efficacy against microbial pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how modifications in the chemical structure affect biological activity. For example:

- Halogen Substitution : The introduction of chlorine and fluorine groups has been linked to increased potency in antimicrobial assays.

- Sulfur Functional Group : The phenylsulfanylmethyl moiety may contribute to the compound's reactivity and interaction with biological macromolecules.

A comparative study of related compounds suggests that those with optimal substitution patterns exhibit enhanced bioactivity .

Antitumor Activity

A study evaluated the cytotoxic effects of halogenated benzene derivatives on various cancer cell lines. Results indicated that 1-Chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene showed significant cytotoxicity against A549 (lung cancer) and HL-60 (promyelocytic leukemia) cell lines, with IC50 values comparable to known chemotherapeutics .

Inhibition Studies

Inhibition assays conducted using Lactobacillus casei demonstrated that similar compounds exhibited growth-inhibitory effects. The study found that structural modifications in the benzoyl group led to varying levels of inhibition, suggesting that 1-Chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene could be a candidate for further exploration in antitumor screening .

Q & A

Basic: What are the most reliable synthetic routes for preparing 1-chloro-3-fluoro-6-(phenylsulfanylmethyl)benzene, and what factors influence yield optimization?

Methodological Answer:

The synthesis typically involves halogenation and sulfanylation steps. A plausible route is the Friedel-Crafts alkylation of 1-chloro-3-fluorobenzene with a phenylsulfanylmethyl group using a Lewis acid catalyst (e.g., AlCl₃). Alternatively, nucleophilic aromatic substitution (SₙAr) can be employed if electron-withdrawing groups activate the benzene ring. Key factors affecting yield include:

- Reagent purity : Use anhydrous AlCl₃ to avoid hydrolysis side reactions.

- Temperature control : Maintain ≤ 0°C during sulfanylation to prevent polysubstitution .

- Solvent selection : Dichloromethane or DMF enhances solubility of intermediates .

Yield optimization requires monitoring via TLC or GC-MS to isolate intermediates.

Basic: How can the molecular structure of this compound be confirmed post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and sulfanylmethyl (-SCH₂-) signals (δ 3.5–4.0 ppm). Chlorine and fluorine substituents deshield adjacent protons .

- X-ray crystallography : Resolve spatial arrangement of substituents; the phenylsulfanylmethyl group may induce steric hindrance, affecting bond angles .

- Elemental analysis : Verify %C, %H, and %S to confirm stoichiometry .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities:

- Variable-temperature NMR : Probe rotational barriers of the sulfanylmethyl group. Restricted rotation at low temperatures (e.g., -40°C) splits singlets into doublets .

- 2D NMR (COSY, NOESY) : Assign coupling between aromatic protons and confirm substituent positions .

- High-resolution mass spectrometry (HRMS) : Rule out isotopic interference from chlorine/fluorine .

Advanced: What mechanistic insights explain the reactivity of the phenylsulfanylmethyl group in cross-coupling reactions?

Methodological Answer:

The -SCH₂- group acts as a directing group and stabilizes transition states:

- Pd-catalyzed coupling : Sulfur’s lone pairs coordinate with Pd, facilitating oxidative addition. Use ligands like XPhos to enhance selectivity .

- Radical reactions : The S–C bond homolysis generates stabilized benzyl radicals, enabling C–H functionalization. Initiate with AIBN or light .

- Competitive pathways : Competing halogen displacement (Cl/F) can occur; DFT calculations predict activation energies for pathway control .

Advanced: How does the compound’s environmental fate align with regulatory toxicity models?

Methodological Answer:

Environmental persistence studies should include:

- Hydrolysis kinetics : Test pH-dependent degradation (pH 5–9) at 25°C. Fluorine’s electronegativity slows hydrolysis vs. non-fluorinated analogs .

- QSAR modeling : Use EPI Suite to predict bioaccumulation (logP ~3.2) and aquatic toxicity (LC50 for Daphnia magna) .

- Metabolite profiling : LC-MS/MS identifies sulfoxide/sulfone derivatives, which may exhibit higher toxicity .

Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-UV/FLD : Use a C18 column (acetonitrile/water gradient) to separate halogenated byproducts. Fluorophores enhance FLD sensitivity .

- Headspace GC-MS : Detect volatile impurities (e.g., residual solvents like DMF) with a detection limit ≤ 1 ppm .

- ICP-OES : Quantify heavy metal catalysts (e.g., Pd) at ppb levels .

Advanced: How do steric and electronic effects influence regioselectivity in electrophilic substitutions?

Methodological Answer:

- Steric maps : Molecular modeling (e.g., Gaussian) shows the sulfanylmethyl group blocks electrophile access to the para position .

- Hammett analysis : The electron-donating -SCH₂- group activates the ring (σ⁻ ≈ -0.15), favoring meta-substitution despite fluorine’s electron-withdrawing effect (σ⁺ ≈ +0.43) .

- Competitive experiments : Compare bromination (Br₂/FeBr₃) outcomes with/without the sulfanylmethyl group to isolate electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。